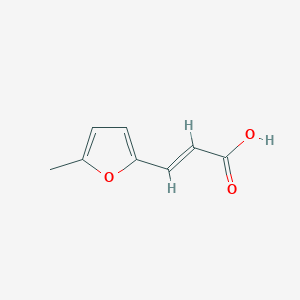

(2E)-3-(5-methyl-2-furyl)acrylic acid

Description

Propriétés

IUPAC Name |

(E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCKLDAUFPKXPU-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301256714 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54160-40-6, 14779-25-0 | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54160-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-enoic acid, 3-(5-methylfuran-2-yl)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(5-Methyl-2-furanyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301256714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2E)-3-(5-methyl-2-furyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-3-(5-methyl-2-furyl)acrylic acid, a derivative of furan-based carboxylic acids, represents a class of organic compounds with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, spectral data, and a detailed experimental protocol for its synthesis. Furthermore, this document explores the known biological activities of structurally related furan derivatives, suggesting potential avenues for future research and drug development applications. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 3-(2-Furyl)acrylic acid (for comparison) |

| IUPAC Name | (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | (2E)-3-(furan-2-yl)prop-2-enoic acid |

| CAS Number | 14779-25-0 | 539-47-9 |

| Molecular Formula | C₈H₈O₃ | C₇H₆O₃ |

| Molecular Weight | 152.15 g/mol [1] | 138.12 g/mol [2] |

| Melting Point | Data not available | 140-143 °C[2][3] |

| Boiling Point | Data not available | 286 °C[2][3] |

| Solubility | Data not available | Sparingly soluble in water; Soluble in ethanol, ether, benzene[2] |

| XLogP3 | 1.4 | 1.2 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 2 | 2 |

Note: Some data for this compound are computed values from PubChem.[1]

Synthesis

The primary synthetic route to this compound is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. In this case, 5-methylfurfural is reacted with malonic acid in the presence of a base such as pyridine.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from established procedures for the synthesis of 3-(2-furyl)acrylic acid.[4]

Materials:

-

5-Methylfurfural

-

Malonic acid

-

Pyridine (anhydrous)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-methylfurfural (1.0 eq), malonic acid (1.05 eq), and anhydrous pyridine (2.0 eq).

-

Heat the reaction mixture to 80-90°C with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add the reaction mixture to a beaker containing ice-cold water while stirring.

-

Acidify the aqueous mixture with concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold deionized water to remove any remaining pyridine and other water-soluble impurities.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the purified this compound.

-

Dry the purified product under vacuum.

Spectral Properties

While specific experimental spectra for this compound are not available in the searched literature, the expected spectral characteristics can be inferred from the known spectra of the closely related 3-(2-furyl)acrylic acid and general principles of spectroscopy.

Table 2: Predicted and Comparative Spectral Data

| Technique | Expected/Comparative Data for this compound |

| ¹H NMR | Expected signals for the furan ring protons, the vinylic protons of the acrylic acid moiety, the methyl protons, and the acidic proton of the carboxylic acid. The coupling constant between the vinylic protons is expected to be characteristic of a trans configuration. |

| ¹³C NMR | Expected signals for the carbons of the furan ring, the acrylic acid moiety (including the carbonyl carbon), and the methyl group. |

| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300), C=O stretch (approx. 1680-1710), C=C stretch (approx. 1620-1640), and C-O stretch (approx. 1210-1320).[5] |

| Mass Spec. | Expected molecular ion peak (M⁺) at m/z 152. Fragmentation patterns would likely involve loss of CO₂, H₂O, and fragmentation of the furan ring. |

Biological and Pharmacological Properties

Specific biological activity data for this compound is not extensively documented. However, the broader class of furan derivatives is known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8]

Antimicrobial Activity

Derivatives of 3-(5-nitro-2-furyl)acrylic acid have demonstrated antibacterial and antifungal activity.[9] The proposed mechanism for some of these compounds involves the inhibition of bioenergetic processes, particularly glycolysis.[9] Additionally, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL.[10] This suggests that this compound may also possess antimicrobial properties.

Cytotoxicity

Some furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[9] For instance, certain furan-based compounds have shown potent cytotoxic activities at nanomolar concentrations.[9] The underlying mechanisms can be diverse, including the inhibition of tubulin polymerization.[9] Studies on acrylic acid and its derivatives have also demonstrated cytotoxic effects on fibroblasts.[11] Given these findings, this compound could be a candidate for further investigation into its potential anticancer properties.

Conclusion

This compound is a furan derivative with potential applications in various scientific fields. While comprehensive experimental data for this specific compound is limited, this guide provides a foundational understanding based on its chemical structure and the properties of closely related analogs. The detailed synthetic protocol, based on the Knoevenagel condensation, offers a reliable method for its preparation. The summarized biological activities of similar furan derivatives highlight the potential of this compound as a scaffold for the development of new therapeutic agents. Further research is warranted to fully elucidate its chemical and pharmacological profile.

References

- 1. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. ias.ac.in [ias.ac.in]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. ijabbr.com [ijabbr.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic effects of acrylic acid, methacrylic acid, their corresponding saturated carboxylic acids, HEMA, and hydroquinone on fibroblasts derived from human pulp - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of (2E)-3-(5-methyl-2-furyl)acrylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a reliable synthetic protocol for (2E)-3-(5-methyl-2-furyl)acrylic acid. This compound, a derivative of furan-based acrylic acids, is of interest in medicinal chemistry and materials science due to its structural motifs which are present in various biologically active molecules. This document summarizes key physical and chemical properties, and outlines a detailed experimental procedure for its synthesis.

Physicochemical Properties

This compound, also known as 3-(5-methylfuran-2-yl)acrylic acid, possesses the following computed physical and chemical properties[1]:

| Property | Value |

| Molecular Formula | C₈H₈O₃ |

| Molecular Weight | 152.15 g/mol [1] |

| IUPAC Name | (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid[1] |

| InChI | InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+[1] |

| InChIKey | CQCKLDAUFPKXPU-SNAWJCMRSA-N[1] |

| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)O[1] |

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the analysis of the known spectra of 3-(2-furyl)acrylic acid and the expected influence of the C5-methyl substituent on the furan ring.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~7.4 | Doublet | 1H | α-vinylic H |

| ~6.5 | Doublet | 1H | β-vinylic H |

| ~6.3 | Doublet | 1H | Furan H4 |

| ~6.1 | Doublet | 1H | Furan H3 |

| ~2.3 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Coupling constants (J) for the vinylic protons are expected to be in the range of 15-16 Hz, characteristic of a trans-alkene. The furan protons would exhibit a doublet of doublets or complex splitting depending on the coupling constants.

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~155 | Furan C5 |

| ~151 | Furan C2 |

| ~130 | α-vinylic C |

| ~118 | β-vinylic C |

| ~112 | Furan C3 |

| ~109 | Furan C4 |

| ~14 | -CH₃ |

Solvent: CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1570 | Medium | C=C stretch (furan ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| ~970 | Strong | =C-H bend (trans-alkene out-of-plane) |

Mass Spectrometry (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 100 | [M]⁺ |

| 137 | ~50 | [M - CH₃]⁺ |

| 107 | ~30 | [M - COOH]⁺ |

| 95 | ~40 | [C₅H₄O-CH=CH]⁺ |

| 81 | ~60 | [C₅H₅O]⁺ |

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Knoevenagel condensation of 5-methylfurfural with malonic acid.

Synthesis of this compound

Principle: This reaction involves the base-catalyzed condensation of an aldehyde (5-methylfurfural) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.

Reagents and Materials:

-

5-Methylfurfural

-

Malonic acid

-

Pyridine (as solvent and base)

-

Piperidine (as catalyst)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylfurfural (1.0 eq), malonic acid (1.1 eq), and pyridine (2-3 volumes relative to the aldehyde).

-

Stir the mixture to dissolve the solids.

-

Add a catalytic amount of piperidine (0.05-0.1 eq).

-

Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the product to precipitate.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to yield pure this compound.

-

Dry the purified product under vacuum.

Characterization:

The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The obtained data should be compared with the predicted values provided in this guide.

Visualizations

Synthesis of this compound

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Assignments for (2E)-3-(5-methyl-2-furyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for (2E)-3-(5-methyl-2-furyl)acrylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted assignments based on the analysis of structurally related compounds, including furan, 5-methylfuran, and (2E)-3-(2-furyl)acrylic acid. The methodologies for NMR data acquisition and a logical workflow for spectral assignment are also detailed.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. These predictions are derived from established substituent effects on the furan ring and acrylic acid moiety.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Hα | 7.30 - 7.50 | d | Jαβ = 15.6 |

| Hβ | 6.20 - 6.40 | d | Jαβ = 15.6 |

| H3' | 6.40 - 6.60 | d | J3'4' = 3.4 |

| H4' | 6.10 - 6.30 | d | J3'4' = 3.4 |

| -CH₃ | 2.30 - 2.40 | s | - |

| -COOH | 12.0 - 12.5 | br s | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 168.0 - 172.0 |

| Cα | 135.0 - 139.0 |

| Cβ | 115.0 - 119.0 |

| C2' | 150.0 - 154.0 |

| C3' | 110.0 - 114.0 |

| C4' | 108.0 - 112.0 |

| C5' | 155.0 - 159.0 |

| -CH₃ | 13.0 - 15.0 |

Experimental Protocols

The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Analyte Purity and Quantity : Ensure the sample of this compound is of high purity to avoid spectral artifacts. For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for furan derivatives. However, depending on the solubility of the carboxylic acid, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ may be more appropriate. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Sample Transfer : Transfer the prepared solution into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure magnetic field stability.

-

Shim the magnetic field to optimize its homogeneity and obtain sharp resonance signals.

-

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Spectral Width : Set the spectral width to encompass all expected proton signals (e.g., 0-14 ppm).

-

Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is typically used.

-

Number of Scans : 8 to 16 scans are usually sufficient for a compound of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width : Set a spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

-

Relaxation Delay : A relaxation delay of 2 seconds is a common starting point.

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

-

Phasing and Baseline Correction : Phase the spectrum to ensure all peaks have a pure absorption lineshape and correct the baseline for a flat appearance.

-

Calibration : Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration and Multiplicity Analysis (¹H NMR) : Integrate the signals to determine the relative ratios of protons and analyze the splitting patterns (multiplicities) to deduce coupling information.

Mandatory Visualization

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and a typical workflow for NMR spectral analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass spectrometry fragmentation pattern of (2E)-3-(5-methyl-2-furyl)acrylic acid

An In-depth Technical Guide on the Mass Spectrometry Fragmentation of (2E)-3-(5-methyl-2-furyl)acrylic acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the proposed electron ionization (EI) mass spectrometry fragmentation pattern of this compound. A thorough understanding of its fragmentation behavior is essential for the structural elucidation, identification, and quantification of this compound in complex analytical workflows.

Core Fragmentation Pathways

Upon introduction into a mass spectrometer and ionization by electron impact, this compound (molecular weight: 166.16 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 166. Due to the high energy of electron ionization, this molecular ion is energetically unstable and undergoes fragmentation into smaller, more stable ions.[1] The fragmentation is primarily dictated by the presence of the carboxylic acid, the furan ring, and the conjugated system.

The primary fragmentation pathways for carboxylic acids involve cleavages of the bonds adjacent to the carbonyl group.[2] For this compound, the most prominent fragmentation events are anticipated to be the loss of a hydroxyl radical (•OH) and the loss of the entire carboxyl radical (•COOH).[2] The loss of a hydroxyl radical (M-17) results in the formation of a highly stable acylium ion.[3] Another characteristic fragmentation is decarboxylation, leading to the loss of a neutral carbon dioxide molecule (M-44). Subsequent fragmentation can occur, including the loss of carbon monoxide (CO) from the acylium ion or cleavage within the furan ring structure.

Caption: Proposed EI fragmentation pathway for this compound.

Quantitative Data Summary

The table below summarizes the predicted key fragment ions and their plausible relative abundances. The relative abundance can vary depending on the specific mass spectrometer and the analytical conditions employed.

| m/z Ratio | Proposed Ion Fragment | Predicted Relative Abundance (%) | Fragmentation Pathway |

| 166 | [C₉H₈O₃]⁺˙ (Molecular Ion) | 30 - 50 | N/A |

| 149 | [C₉H₇O₂]⁺ | 90 - 100 (Base Peak) | [M - •OH]⁺ |

| 122 | [C₈H₁₀O]⁺˙ | 20 - 40 | [M - CO₂]⁺˙ |

| 121 | [C₈H₉]⁺ or [C₈H₇O]⁺ | 40 - 60 | [M - •COOH]⁺ or [M - •OH - CO]⁺ |

| 93 | [C₆H₅O]⁺ | 15 - 30 | Ring Fragmentation |

| 91 | [C₇H₇]⁺ | 20 - 35 | Rearrangement (Tropylium ion) |

| 65 | [C₅H₅]⁺ | 10 - 25 | Ring Fragmentation |

Experimental Protocol: GC-EI-MS Analysis

A detailed methodology for analyzing this compound using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is provided below.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., methanol, ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL.

-

Optional Derivatization: For improved volatility and chromatographic peak shape, the carboxylic acid can be derivatized (e.g., silylation with BSTFA or methylation with diazomethane).

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless, operated in splitless mode (1 µL injection volume).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[4]

-

Electron Energy: 70 eV.[5]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Identify the chromatographic peak corresponding to the target analyte.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Compare the fragmentation pattern with the proposed pathways and any available library spectra to confirm the structure.

Caption: A standard workflow for the GC-EI-MS analysis of a small organic molecule.

References

An In-depth Technical Guide to the FTIR Spectrum Analysis of (2E)-3-(5-methyl-2-furyl)acrylic Acid

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of (2E)-3-(5-methyl-2-furyl)acrylic acid, a compound of interest in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of the molecule's vibrational properties.

Molecular Structure and Functional Groups

This compound is an organic compound featuring a furan ring substituted with a methyl group and an acrylic acid moiety. The key functional groups that give rise to characteristic infrared absorptions are:

-

A carboxylic acid (-COOH) group

-

A carbon-carbon double bond (C=C) in the acrylic acid chain (alkene)

-

A furan ring, which is a five-membered aromatic heterocycle containing an oxygen atom

-

A methyl group (-CH₃)

The analysis of the FTIR spectrum allows for the identification and characterization of these functional groups, providing a molecular fingerprint of the compound.

Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3500-2500 | Broad, Strong | O-H stretching in hydrogen-bonded carboxylic acid | Carboxylic Acid |

| ~3125 | Medium | C-H stretching | Furan Ring |

| ~2935, ~2865 | Weak to Medium | C-H stretching | Methyl Group |

| ~1710-1680 | Strong | C=O stretching of the carbonyl group (conjugated) | Carboxylic Acid |

| ~1640-1620 | Medium | C=C stretching | Alkene |

| ~1580, ~1510 | Medium | C=C stretching | Furan Ring |

| ~1450 | Medium | C-H bending | Methyl Group |

| ~1420-1380 | Medium | O-H in-plane bending | Carboxylic Acid |

| ~1300-1200 | Strong | C-O stretching | Carboxylic Acid |

| ~1150, ~1020 | Medium to Strong | C-O-C stretching (asymmetric and symmetric) | Furan Ring |

| ~980 | Strong | =C-H out-of-plane bending (trans) | Alkene |

| ~930 | Broad, Medium | O-H out-of-plane bending | Carboxylic Acid |

| ~790 | Medium | C-H out-of-plane bending | Furan Ring |

Note: The exact peak positions can vary depending on the sample preparation, physical state (solid or solution), and intermolecular interactions such as hydrogen bonding.

Interpretation of Key Spectral Features

-

Carboxylic Acid Group: The most prominent feature of the carboxylic acid is the very broad absorption band observed in the 3500-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration in a hydrogen-bonded dimer.[1] A strong, sharp peak around 1700-1680 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[1][2] Its position is slightly lowered due to conjugation with the C=C double bond and the furan ring.

-

Alkene Group: The C=C stretching vibration of the acrylic acid moiety is expected to appear in the 1640-1620 cm⁻¹ region. The out-of-plane bending of the trans-substituted vinyl hydrogens gives rise to a strong band around 980 cm⁻¹.

-

Furan Ring: The furan ring exhibits several characteristic bands. The C-H stretching vibrations typically appear around 3125 cm⁻¹.[3] The ring C=C stretching vibrations are found near 1580 and 1510 cm⁻¹.[3] The C-O-C stretching modes of the furan ring are expected in the 1150-1020 cm⁻¹ range.[4]

-

Methyl Group: The methyl group attached to the furan ring will show C-H stretching vibrations around 2935 and 2865 cm⁻¹.[5]

Experimental Protocols

To obtain a high-quality FTIR spectrum of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Solid Sample (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

This method requires minimal sample preparation and is non-destructive.

-

2. Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal with no sample) should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

3. Data Analysis:

-

The resulting spectrum should be analyzed for the positions, intensities, and shapes of the absorption bands.

-

Peak picking algorithms can be used to identify the exact wavenumbers of the absorption maxima.

-

The identified peaks should be assigned to the corresponding molecular vibrations based on established correlation tables and comparison with spectra of related compounds.

Visualizations

Workflow for FTIR Spectrum Analysis

Caption: Workflow for FTIR analysis.

Key Vibrational Modes of this compound

References

An In-depth Technical Guide on the Solubility of (2E)-3-(5-methyl-2-furyl)acrylic acid in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2E)-3-(5-methyl-2-furyl)acrylic acid, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data in published literature, this guide combines theoretical predictions based on chemical structure, with detailed, standardized experimental protocols for determining solubility in a laboratory setting.

Introduction to this compound

This compound is an organic compound featuring a furan ring, an acrylic acid moiety, and a methyl group.[1] Its structure, containing both a polar carboxylic acid group and a less polar methyl-furan component, suggests a nuanced solubility profile across different solvents. Understanding its solubility is crucial for applications in drug discovery, materials science, and organic synthesis, as it directly impacts formulation, reaction kinetics, and bioavailability.[2]

Chemical Structure:

Key Structural Features:

-

Carboxylic Acid Group (-COOH): A polar, acidic functional group capable of hydrogen bonding and deprotonation in basic media. This feature generally confers solubility in polar protic solvents and aqueous bases.[3]

-

Furan Ring: A five-membered aromatic heterocycle that contributes to the molecule's overall size and introduces some degree of polarity.

-

Methyl Group (-CH3): A nonpolar alkyl group that increases the lipophilicity of the molecule.

-

Alkene Bridge (-CH=CH-): A relatively nonpolar, rigid component of the molecule.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with protic solvents. However, the nonpolar furan and methyl groups may limit high solubility, especially in water.[4][5] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid and effectively solvate both the polar and nonpolar portions of the molecule.[2][6] |

| Nonpolar | Hexane, Toluene | Low | The dominant polar carboxylic acid group will have poor interactions with nonpolar solvents. |

| Aqueous Basic | 5% Sodium Bicarbonate (NaHCO3), 5% Sodium Hydroxide (NaOH) | High | The carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[3] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Low | The acidic conditions will suppress the ionization of the carboxylic acid, keeping the molecule in its less polar, neutral form.[3] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[7][8] This protocol outlines the steps to quantitatively measure the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, methanol, DMSO, hexane)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Experimental Workflow Diagram

Caption: A schematic of the shake-flask method for determining solubility.

3.3. Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen analytical solvent (e.g., methanol for HPLC analysis). These will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.[7] The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).[9] Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.[4] To ensure complete removal of undissolved solids, withdraw an aliquot of the supernatant and filter it through a syringe filter into a clean vial.[2][9] Alternatively, the samples can be centrifuged, and the supernatant carefully collected.

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with the analytical solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[9]

-

-

Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted supernatant.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Factors Influencing Solubility

Several experimental factors can influence the measured solubility and should be carefully controlled:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.

-

pH of the Medium: For ionizable compounds like this compound, the pH of the aqueous medium is a critical determinant of solubility due to the equilibrium between the neutral acid and its conjugate base.[10]

-

Polymorphism: The crystalline form of the solid can affect its solubility. The most stable polymorph will have the lowest solubility.[10]

-

Equilibration Time: Insufficient time for equilibration can lead to an underestimation of the thermodynamic solubility.[7]

Conclusion

While specific quantitative solubility data for this compound remains to be published, its chemical structure provides a solid basis for predicting its behavior in various laboratory solvents. For precise and reliable data, the detailed experimental protocol for the shake-flask method provided in this guide offers a robust framework for its determination. A thorough understanding and experimental validation of its solubility are essential for the effective utilization of this compound in research and development.

References

- 1. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. quora.com [quora.com]

- 5. chem.ws [chem.ws]

- 6. kinampark.com [kinampark.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physical Characteristics of (2E)-3-(5-methyl-2-furyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical characteristics of (2E)-3-(5-methyl-2-furyl)acrylic acid (CAS No: 14779-25-0). Due to the limited availability of experimentally determined data for this specific compound in public databases, this guide also includes experimental data for the structurally similar parent compound, (2E)-3-(2-furyl)acrylic acid, to provide a reasonable basis for property estimation. Furthermore, generalized experimental protocols for key characterization techniques are detailed.

Chemical Identity and Computed Properties

This compound is an organic compound featuring a furan ring substituted with methyl and acrylic acid groups. Its identity is established by the following identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | (E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | [1] |

| CAS Number | 14779-25-0 | [1][2] |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(O1)/C=C/C(=O)O | [1] |

| InChI Key | CQCKLDAUFPKXPU-SNAWJCMRSA-N | [1] |

| Polar Surface Area | 50.4 Ų | [1] |

| XLogP3 (Computed) | 1.4 | [1] |

| GHS Hazard Classification | Causes serious eye irritation (Warning) | [1] |

Experimental Data for Reference Compound: (2E)-3-(2-furyl)acrylic Acid

While specific experimental data for the title compound is sparse, the physical properties of its parent compound, (2E)-3-(2-furyl)acrylic acid (CAS No: 539-47-9), are well-documented and provide a valuable reference point. This compound is a white to off-white crystalline solid.[3]

| Property | Value | Source |

| Appearance | White to light yellow crystal powder | [4] |

| Melting Point | 139-141 °C / 140-143 °C | [3][4][5] |

| Boiling Point | 286 °C | [4][5] |

| Water Solubility | 2 g/L (at 20 °C) | [4][5] |

| Other Solubilities | Soluble in dichloromethane, diethyl ether, ethanol, benzene, acetic acid | [4][5] |

| pKa (Predicted) | 4.39 ± 0.10 | [4] |

Methodologies for Physicochemical Characterization

The following sections describe standard experimental protocols relevant to the characterization of solid organic acids like this compound.

The melting point is a crucial indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impure samples melt at lower temperatures and over a wider range.[6] The capillary method is standard practice.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered sample is loaded into a glass capillary tube, which is then sealed at one end.[6] The sample is compacted to the bottom of the tube, often by tapping or dropping it through a longer glass tube.[7][8]

-

Apparatus Setup: The capillary tube is placed in a heating block apparatus (e.g., a Mel-Temp) or attached to a thermometer and immersed in an oil bath within a Thiele tube.

-

Measurement:

-

An initial rapid heating is performed to determine an approximate melting range.[8]

-

A second, more precise measurement is conducted with a new sample. The temperature is increased slowly (approx. 2 °C/min) as it approaches the approximate melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

¹H NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information on the chemical environment, connectivity, and number of different types of protons.[9][10]

Protocol for ¹H NMR:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[11] A reference standard, typically tetramethylsilane (TMS), is often added.

-

Spectrometer Preparation: The sample tube is placed in the NMR spectrometer's magnet.[12] The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which ensures high resolution.[11]

-

Data Acquisition: The ¹H NMR spectrum is acquired by irradiating the sample with radiofrequency pulses and recording the resulting signal.[12] Key parameters include the number of scans, acquisition time, and relaxation delay.

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) signal is converted into a spectrum via a Fourier transform. The spectrum is then analyzed for:

-

Chemical Shift (δ): The position of signals (in ppm) indicates the electronic environment of the protons.[10]

-

Integration: The area under each signal corresponds to the relative number of protons generating that signal.[9]

-

Spin-Spin Splitting (Multiplicity): The splitting of a signal into a multiplet (e.g., doublet, triplet) reveals the number of protons on adjacent atoms, following the n+1 rule.[12]

-

Visualized Workflow for Compound Characterization

As no specific signaling pathway data is available for this compound, the following diagram illustrates a generalized workflow for the synthesis and structural confirmation of a compound such as this compound.

Caption: Generalized workflow for the synthesis and characterization of an organic compound.

References

- 1. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(5-METHYL-FURAN-2-YL)-ACRYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [guidechem.com]

- 4. 3-(2-Furyl)acrylic acid CAS#: 539-47-9 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Determination of Melting Point [wiredchemist.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 11. books.rsc.org [books.rsc.org]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

Synonyms and alternative names for (2E)-3-(5-methyl-2-furyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-3-(5-methyl-2-furyl)acrylic acid is a chemical compound belonging to the furan acrylic acid class. This guide provides a comprehensive overview of its known synonyms, alternative names, and chemical properties. It also details common synthetic routes for its preparation. It is important to note that while the broader class of furan acrylic acids has been investigated for various biological activities, publicly available data on the specific biological effects, experimental protocols, and associated signaling pathways for this compound are limited. This document summarizes the available chemical information and provides context on the potential areas of interest for this compound based on the activities of structurally related molecules.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify this compound in chemical literature and databases. These are crucial for comprehensive literature searches and material procurement.

| Name Type | Name | Source |

| IUPAC Name | (2E)-3-(5-methylfuran-2-yl)prop-2-enoic acid | PubChem[1] |

| CAS Registry Number | 14779-25-0 | PubChem[1] |

| Alternative CAS | 54160-40-6 | PubChem[1] |

| Systematic Name | (E)-3-(5-Methylfuran-2-yl)prop-2-enoic acid | PubChem[1] |

| Other Names | 3-(5-Methyl-furan-2-yl)-acrylic acid | PubChem[1] |

| (2E)-3-(5-methyl-2-furanyl)-2-propenoic acid | PubChem[1] | |

| 3-(5-methylfuran-2-yl)acrylic acid | PubChem[1] | |

| (E)-3-(5-Methyl-2-furyl)prop-2-enoic acid | PubChem[1] |

Chemical and Physical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 156 °C | |

| Boiling Point | 262.6 ± 25.0 °C (Predicted) | |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.40 ± 0.10 (Predicted) | |

| InChI | InChI=1S/C8H8O3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3,(H,9,10)/b5-4+ | PubChem[1] |

| SMILES | CC1=CC=C(O1)C=CC(=O)O | PubChem[1] |

Synthesis of this compound

The primary synthetic routes for this compound involve the condensation of 5-methyl-2-furaldehyde with a suitable active methylene compound. The Knoevenagel and Perkin reactions are commonly employed methods.

General Synthetic Workflow

Caption: Synthetic routes to this compound.

Experimental Protocols

Knoevenagel Condensation:

A common method for the synthesis of furan acrylic acids is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst. For the synthesis of this compound, 5-methyl-2-furaldehyde is reacted with malonic acid.[1] The reaction is typically catalyzed by an amine base like pyridine or piperidine.

-

General Procedure: 5-methyl-2-furaldehyde and malonic acid are heated in a solvent such as pyridine, which can also act as the catalyst. A small amount of a stronger base like piperidine may be added to increase the reaction rate. The reaction mixture is typically heated for several hours. After cooling, the product is precipitated by acidification with a mineral acid (e.g., HCl), filtered, and purified by recrystallization.

Perkin Reaction:

The Perkin reaction is another established method for the synthesis of α,β-unsaturated aromatic acids. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. To synthesize this compound, 5-methyl-2-furaldehyde is treated with acetic anhydride and an alkali acetate (e.g., sodium acetate).

-

General Procedure: 5-methyl-2-furaldehyde, acetic anhydride, and a catalytic amount of an alkali acetate are heated together at an elevated temperature for several hours. The resulting mixture is then hydrolyzed to yield the free acrylic acid. The product is isolated by acidification and purified by recrystallization.

Biological Activity and Therapeutic Potential

As of the date of this document, a comprehensive search of publicly available scientific literature and databases did not yield specific data on the biological activity of this compound. Consequently, there are no detailed experimental protocols for biological assays or established signaling pathways directly associated with this compound.

However, for contextual understanding and to guide future research, it is pertinent to note that various derivatives of furan acrylic acid have demonstrated a range of biological activities. These include:

-

Antimicrobial Activity: Certain substituted furan acrylic acids have been reported to exhibit activity against various strains of bacteria and fungi.

-

Anticancer Activity: Some studies on furan-containing compounds have indicated potential cytotoxic effects against cancer cell lines.

Disclaimer: The biological activities mentioned above are for structurally related compounds and should not be directly attributed to this compound without specific experimental validation. These observations are provided solely for the purpose of highlighting potential areas of investigation for researchers and drug development professionals.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. While its specific biological functions remain to be elucidated in the public domain, the known activities of related furan acrylic acid derivatives suggest that it could be a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research is warranted to explore the potential therapeutic applications of this compound.

References

Technical Guide: (2E)-3-(5-methyl-2-furyl)acrylic acid

CAS Number: 54160-40-6[1]

Introduction

(2E)-3-(5-methyl-2-furyl)acrylic acid is a furan derivative with potential applications in the fields of medicinal chemistry and materials science. Its structure, featuring a carboxylic acid conjugated with a furan ring, makes it an interesting candidate for the synthesis of more complex molecules and for the investigation of its biological properties. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, spectral data, and a discussion of its potential biological activities. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Melting Point | 156 °C | |

| Boiling Point | 262.6 ± 25.0 °C (Predicted) | |

| Density | 1.225 ± 0.06 g/cm³ (Predicted) | |

| pKa | 4.40 ± 0.10 (Predicted) | |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in ethanol, ether, benzene, and acetic acid. Sparingly soluble in water. | [2] |

Synthesis

This compound is commonly synthesized via the Knoevenagel-Doebner condensation reaction. This method involves the reaction of 5-methylfurfural with malonic acid in the presence of a basic catalyst, typically a mixture of pyridine and piperidine. The reaction proceeds through a condensation step followed by decarboxylation.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

-

5-methylfurfural

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (1 M)

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylfurfural (1.0 eq).

-

Addition of Reagents: To the flask, add malonic acid (1.2 eq) and anhydrous pyridine (2.5 eq).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 90-100 °C with constant stirring for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

-

Precipitation: Acidify the aqueous solution with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven.

Spectral Data

The following table summarizes the expected spectral data for this compound based on its structure and data from analogous compounds.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl, furan ring, acrylic, and carboxylic acid protons. |

| ¹³C NMR | Signals for the methyl carbon, furan ring carbons, acrylic carbons, and the carboxyl carbon. |

| IR (cm⁻¹) | Broad O-H stretch (~2500-3300), C=O stretch (~1680), C=C stretch (~1620), and C-O stretches (~1200-1300).[3] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 152.0473. |

Biological Activity and Applications

Furan derivatives have garnered significant interest due to their wide range of biological activities, including antimicrobial and antifungal properties.[4][5] While specific studies on this compound are limited, research on structurally similar compounds, such as 3-(5-nitro-2-furyl)acrylic acid and other furan-containing molecules, has demonstrated notable efficacy against various bacterial and fungal strains.[4][5]

The proposed mechanism of antimicrobial action for many furan derivatives involves the inhibition of essential cellular processes. For instance, some nitrofurans are known to be reduced by bacterial nitroreductases to highly reactive electrophilic intermediates. These intermediates can then damage microbial DNA, ribosomes, and other macromolecules, leading to cell death. While this compound lacks the nitro group, the conjugated system and the furan ring itself may contribute to its biological activity through other mechanisms, such as membrane disruption or enzyme inhibition.

Esters and amides of 3-(5-nitro-2-furyl)acrylic acid have shown activity against Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, and Candida albicans.[4] The antimicrobial activity of these compounds is believed to be related to the inhibition of bioenergetic processes, particularly glycolysis.[4]

Given its structural similarity to other bioactive furans, this compound is a promising lead compound for the development of novel antimicrobial and antifungal agents. Further research is warranted to fully elucidate its spectrum of activity and mechanism of action.

Conclusion

This compound is a readily accessible furan derivative with potential for further chemical modification and biological evaluation. The synthetic route via the Knoevenagel-Doebner condensation is efficient and well-established. While comprehensive biological data for this specific compound is still emerging, the known activities of related furan acrylic acids suggest that it is a valuable subject for future research in the development of new therapeutic agents. This guide provides a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this compound.

References

- 1. 3-(5-Methyl-furan-2-YL)-acrylic acid | C8H8O3 | CID 766922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Furan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the biological activity screening of novel furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to assist researchers in the discovery and development of new furan-based therapeutic agents.

Synthesis of Furan Derivatives

The versatile biological activities of furan derivatives are often attributed to the diverse substituents that can be incorporated into the furan ring. Several classical and modern synthetic methods are employed for the synthesis of these compounds. Two of the most common and reliable methods are the Paal-Knorr furan synthesis and the Feist-Benary furan synthesis.

Experimental Protocol: Paal-Knorr Furan Synthesis

The Paal-Knorr synthesis is a straightforward and widely used method for the preparation of furans from 1,4-dicarbonyl compounds. The reaction involves an acid-catalyzed cyclization and dehydration of the dicarbonyl compound.

Materials:

-

1,4-dicarbonyl compound (e.g., hexane-2,5-dione)

-

Acid catalyst (e.g., p-toluenesulfonic acid monohydrate (p-TsOH·H₂O), sulfuric acid)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent) and the anhydrous solvent.

-

Catalyst Addition: Add the acid catalyst (e.g., 0.05 equivalents of p-TsOH·H₂O) to the mixture.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Reaction Completion: Continue the reflux until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography if necessary to yield the pure furan derivative.

Experimental Protocol: Feist-Benary Furan Synthesis

The Feist-Benary synthesis is another versatile method for the preparation of substituted furans. This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Materials:

-

α-halo ketone (e.g., chloroacetone)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate)

-

Base (e.g., pyridine, triethylamine, sodium ethoxide)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Enolate Formation: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in the chosen solvent. Cool the solution in an ice bath.

-

Base Addition: Slowly add the base (1 equivalent) to the solution while stirring to form the enolate.

-

Addition of α-halo ketone: Add the α-halo ketone (1 equivalent) dropwise to the reaction mixture.

-

Reaction: The reaction is often stirred at room temperature or gently heated to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by TLC.

-

Work-up:

-

Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired furan derivative.

Anticancer Activity Screening

Furan derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways.[3][4] The most common initial in vitro screening method to assess the cytotoxic effects of novel compounds is the MTT assay.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, SW620, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Novel furan derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the furan derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data: Anticancer Activity of Furan Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzo[b]furan derivatives (26 and 36) | MCF-7 (Breast) | 0.057 and 0.051 | [1] |

| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | [5] |

| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [5] |

| Furan derivatives (1, 4, 17, 20, 21, 24, 27, 31, 32) | HeLa (Cervical) | 0.08 - 8.79 | [6] |

| Furan compounds (24, 26, 32, 35) | SW620 (Colorectal) | Moderate to potent | [6] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [5] |

Signaling Pathways in Cancer Targeted by Furan Derivatives

Several furan derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that is often hyperactivated in various cancers, promoting cell growth and survival. Some benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in breast cancer cells.[1]

Furan derivatives inhibit the PI3K/Akt/mTOR signaling pathway.

The Wnt/β-catenin signaling pathway is also frequently dysregulated in cancer, leading to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in cell proliferation. Certain furan derivatives have been found to suppress this pathway.

Furan derivatives can suppress the Wnt/β-catenin signaling pathway.

Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. Furan derivatives have shown promising activity against a wide range of bacteria and fungi.[4] Standard methods for evaluating antimicrobial activity include the agar disc diffusion method and the broth microdilution method.

Experimental Protocol: Agar Disc Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth around a disc impregnated with the test compound.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile Petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Sterile swabs

-

Novel furan derivatives

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent used to dissolve the compounds)

-

McFarland standard (0.5)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and spread it evenly over the entire surface of the agar plate.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the furan derivative onto the inoculated agar surface. Also, place the positive and negative control discs.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

Sterile 96-well microtiter plates

-

Novel furan derivatives

-

Positive and negative controls

-

McFarland standard (0.5)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the furan derivatives in the broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a microbial suspension and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.

Quantitative Data: Antimicrobial Activity of Furan Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | - | [4] |

| 2(5H)-Furanone Derivative F131 | Staphylococcus aureus (clinical isolates) | 8 - 16 | - | [7] |

| 2(5H)-Furanone Derivative F131 | Candida albicans (clinical isolates) | 32 - 128 | - | [7] |

| Furan-thiazole hydrazone (4g) | Staphylococcus aureus | - | 19 | [8] |

| Furan-thiazole hydrazone (4g) | Escherichia coli | - | 17 | [8] |

| Nitrofuran derivative (11) | Histoplasma capsulatum | 0.48 | - | [9] |

| Nitrofuran derivatives (3 and 9) | Paracoccidioides brasiliensis | 0.48 | - | [9] |

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a variety of diseases. Furan derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).[4]

Experimental Protocol: COX-2 Inhibition Assay

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., Tris-HCl)

-

Novel furan derivatives

-

Positive control (e.g., celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

96-well plates

-

Incubator

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the reaction buffer, heme, and the COX-2 enzyme.

-

Compound Addition: Add the furan derivatives at various concentrations to the wells. Include a positive control and a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate for a defined period (e.g., 10-20 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

-

PGE₂ Quantification: Measure the amount of PGE₂ produced in each well using a specific EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.

Quantitative Data: Anti-inflammatory Activity of Furan Derivatives

| Compound Class | Assay | IC₅₀ (µM) | Reference |

| Furan-2,5-dione derivative (BPD) | PGE₂ production in LPS-stimulated RAW 264.7 cells | Potent inhibition | [5] |

| Furoxan/1,2,4-triazole hybrids | COX-2 Inhibition | 0.04 - 0.16 | [10] |

| Pterostilbene-carboxylic acid derivatives | COX-2 Inhibition | 0.085 - 0.141 | [11] |

Signaling Pathway in Inflammation Targeted by Furan Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Some furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Furan derivatives can inhibit the NF-κB signaling pathway.

Conclusion